molecular formula C19H22N2O5S B5013527 N-(3-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

N-(3-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5013527
M. Wt: 390.5 g/mol
InChI Key: CZEAAYBYBADWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as HPP-22, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPP-22 is a small molecule inhibitor of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

N-(3-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide acts as a selective inhibitor of the GluN2B subunit of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of this subunit, this compound can modulate the excitability of neurons and improve cognitive function.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing the activity of the NMDA receptor, increasing the levels of brain-derived neurotrophic factor (BDNF), and reducing oxidative stress and inflammation in the brain. These effects contribute to this compound's potential therapeutic benefits in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high selectivity for the GluN2B subunit of the NMDA receptor, which allows for more precise modulation of neuronal activity. However, one limitation is that this compound may have off-target effects on other receptors or enzymes, which can complicate interpretation of experimental results.

Future Directions

There are several promising future directions for research on N-(3-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, including investigating its potential therapeutic applications in other neurological disorders, exploring its effects on different brain regions and cell types, and developing more selective and potent derivatives of the compound. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on neuronal function and to optimize its dosing and delivery for clinical use.

Synthesis Methods

The synthesis of N-(3-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 3-hydroxyaniline to form the intermediate compound 3-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide. This is then reacted with piperidine-4-carboxylic acid to produce this compound.

Scientific Research Applications

N-(3-hydroxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In animal models, this compound has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and protect against neurodegeneration.

properties

IUPAC Name

N-(3-hydroxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-26-17-5-7-18(8-6-17)27(24,25)21-11-9-14(10-12-21)19(23)20-15-3-2-4-16(22)13-15/h2-8,13-14,22H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEAAYBYBADWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.